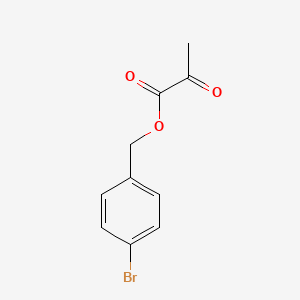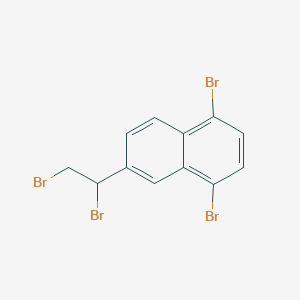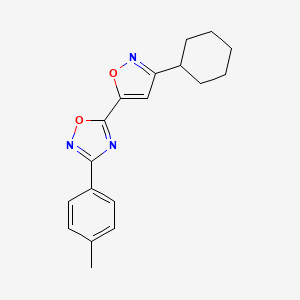
1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate is an organic compound with a complex structure that includes a dimethoxyphosphoryl group, an ethenyl group, and a 2-chlorophenoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate typically involves the reaction of dimethyl phosphite with an appropriate chlorophenoxyacetate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenoxyacetates.
Applications De Recherche Scientifique
1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways. The dimethoxyphosphoryl group is particularly important for its binding affinity to these targets, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate
- (1S)-1-(Dimethoxyphosphoryl)ethyl (2,4-dichlorophenoxy)acetate
- Trimethyl phosphonoacetate
Comparison: 1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
Propriétés
Numéro CAS |
916905-93-6 |
|---|---|
Formule moléculaire |
C12H14ClO6P |
Poids moléculaire |
320.66 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylethenyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C12H14ClO6P/c1-9(20(15,16-2)17-3)19-12(14)8-18-11-7-5-4-6-10(11)13/h4-7H,1,8H2,2-3H3 |
Clé InChI |
ZNJYHJZXXRSBQL-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=C)OC(=O)COC1=CC=CC=C1Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)



![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)

![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)


![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
